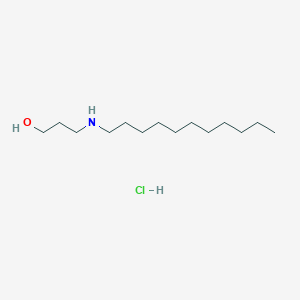
3-(Undecylamino)propan-1-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Undecylamino)propan-1-ol;hydrochloride: is an organic compound that belongs to the class of alcohols and amines. It is characterized by the presence of an amino group attached to an undecyl chain and a hydroxyl group attached to a propyl chain. This compound is often used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Undecylamino)propan-1-ol;hydrochloride typically involves the reaction of undecylamine with 3-chloropropanol in the presence of a base. The reaction proceeds through nucleophilic substitution, where the amino group of undecylamine attacks the carbon atom bonded to the chlorine atom in 3-chloropropanol, resulting in the formation of 3-(Undecylamino)propan-1-ol. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-(Undecylamino)propan-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form primary amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in 3-(Undecylamino)propan-1-ol can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Primary amines, alcohols.
Substitution: Halogenated derivatives, other substituted products.
Aplicaciones Científicas De Investigación
Chemistry: 3-(Undecylamino)propan-1-ol;hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of surfactants, polymers, and other specialty chemicals.
Biology: In biological research, this compound is used to study the interactions between amino groups and biological molecules. It can be used as a model compound to investigate the behavior of amines in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its unique structure allows for the exploration of new drug candidates with specific biological activities.
Industry: In industrial applications, this compound is used as a surfactant, emulsifier, and corrosion inhibitor. It is also employed in the formulation of personal care products, detergents, and lubricants.
Mecanismo De Acción
The mechanism of action of 3-(Undecylamino)propan-1-ol;hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding and other polar interactions. These interactions can influence the compound’s behavior in biological systems and its effectiveness in industrial applications.
Comparación Con Compuestos Similares
3-(Decylamino)propan-1-ol: Similar structure but with a shorter alkyl chain.
3-(Dodecylamino)propan-1-ol: Similar structure but with a longer alkyl chain.
3-(Octylamino)propan-1-ol: Similar structure but with an even shorter alkyl chain.
Uniqueness: 3-(Undecylamino)propan-1-ol;hydrochloride is unique due to its specific alkyl chain length, which imparts distinct physicochemical properties. The undecyl chain provides a balance between hydrophobic and hydrophilic characteristics, making it suitable for various applications in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
88552-81-2 |
|---|---|
Fórmula molecular |
C14H32ClNO |
Peso molecular |
265.86 g/mol |
Nombre IUPAC |
3-(undecylamino)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C14H31NO.ClH/c1-2-3-4-5-6-7-8-9-10-12-15-13-11-14-16;/h15-16H,2-14H2,1H3;1H |
Clave InChI |
OLPHMHLDXHCPQH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCNCCCO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[Bis(benzyloxy)phosphoryl]-L-valyl-L-phenylalaninamide](/img/structure/B14380915.png)
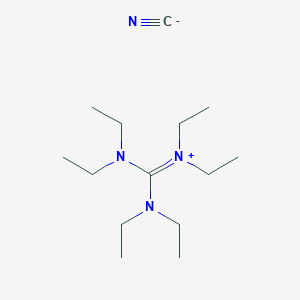
![4-[(1,3-Dithian-2-ylidene)(phenyl)methyl]benzoic acid](/img/structure/B14380925.png)
![4-[(3,4-Dimethoxyphenyl)methoxy]butan-2-one](/img/structure/B14380930.png)
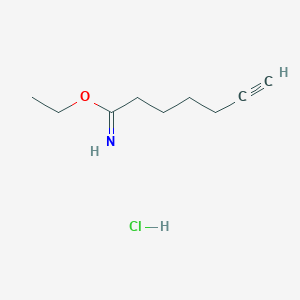
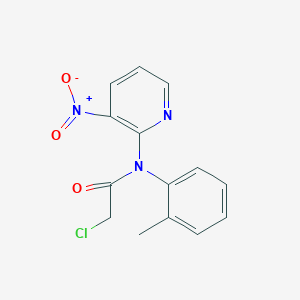


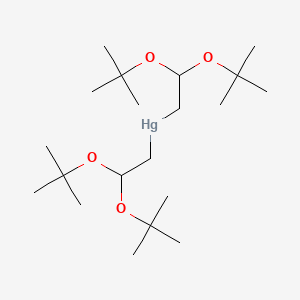

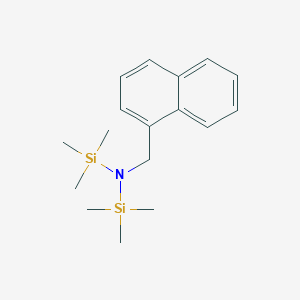
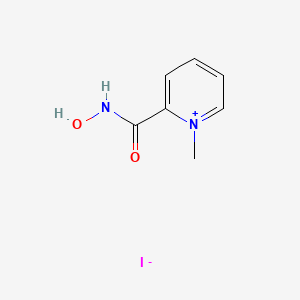
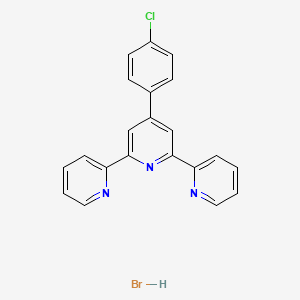
![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]piperidine](/img/structure/B14381006.png)
